1-(6-Chloropyrimidin-4-yl)benzimidazole
Description
1-(6-Chloropyrimidin-4-yl)benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a chlorinated pyrimidine ring. This structural motif is significant in medicinal and agrochemical research due to the pharmacophoric properties of both benzimidazole and pyrimidine moieties. Benzimidazoles are known for their broad-spectrum bioactivities, including antimicrobial, anticancer, and antifungal effects, while pyrimidine derivatives often participate in nucleic acid metabolism and enzyme inhibition .
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(6-chloropyrimidin-4-yl)benzimidazole |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-11(14-6-13-10)16-7-15-8-3-1-2-4-9(8)16/h1-7H |
InChI Key |
PLKBUVWFBDTDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The bioactivity and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns and attached heterocycles. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of 1-(6-Chloropyrimidin-4-yl)benzimidazole and Analogues
Physicochemical Properties
- Solubility : The chloro and pyrimidine groups in this compound may reduce aqueous solubility compared to hydroxylated analogues (e.g., BM1–BM3 in ) but improve membrane permeability .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ’s compounds) exhibit higher thermal degradation thresholds, whereas chlorinated variants may show moderate stability .
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